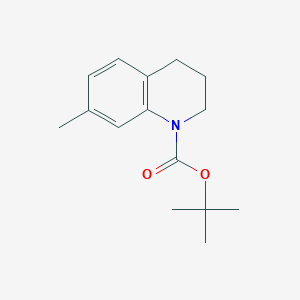

tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

Description

tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a tetrahydroquinoline derivative featuring a tert-butyl carbamate group at the 1-position and a methyl substituent at the 7-position of the partially saturated quinoline ring. The tert-butyl group enhances steric bulk and metabolic stability, while the methyl substituent modulates electronic and steric properties. This scaffold is of interest in medicinal chemistry, particularly in opioid receptor modulation, as seen in studies on mixed-efficacy μ-opioid receptor (MOR) agonists .

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

tert-butyl 7-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-11-7-8-12-6-5-9-16(13(12)10-11)14(17)18-15(2,3)4/h7-8,10H,5-6,9H2,1-4H3 |

InChI Key |

VRXCLAYSDBRZAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |

Origin of Product |

United States |

Preparation Methods

Four-Step Synthesis via Hydroxylamine Intermediate

A widely cited method involves a four-step sequence starting from substituted quinoline derivatives:

-

Hydroxylamine Hydrochloride/KOH Reaction : Hydroxylamine hydrochloride and potassium hydroxide in methanol under reflux (3 hours) yield an intermediate hydroxylamine derivative.

-

Methanesulfonyl Chloride Activation : Treatment with methanesulfonyl chloride and triethylamine in dichloromethane at -15°C (2 hours) facilitates sulfonylation.

-

Reduction with LiAlH4 : Lithium aluminium tetrahydride in tetrahydrofuran (THF) at 20°C (0.5 hours) reduces the intermediate to a dihydroquinoline scaffold.

-

DMAP-Catalyzed Esterification : Final coupling with di-tert-butyl dicarbonate (Boc anhydride) using 4-dimethylaminopyridine (DMAP) and triethylamine in THF at 60°C completes the synthesis.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | NH₂OH·HCl, KOH, MeOH, reflux | 50–65 |

| 2 | MsCl, Et₃N, CH₂Cl₂, -15°C | 70–80 |

| 3 | LiAlH₄, THF, 20°C | 60–75 |

| 4 | Boc₂O, DMAP, Et₃N, THF | 80–90 |

This route achieves an overall yield of 25–35% and is scalable for industrial production.

Friedel-Crafts Alkylation and Nitration Strategy

Regioselective Alkylation

A regioselective Friedel-Crafts alkylation using AlCl₃ introduces the tert-butyl group to a phenolic intermediate:

-

Friedel-Crafts Alkylation : Reaction of 4-methylphenol with tert-butyl bromide in the presence of AlCl₃ generates a tert-butyl-substituted aromatic intermediate.

-

Nitration : Fuming HNO₃/H₂SO₄ at 0°C introduces a nitro group at the para position.

-

Reduction and Cyclization : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, followed by cyclization with 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Optimization Insight :

-

Larger alkyl groups (e.g., tert-butyl) improve regioselectivity due to steric effects.

-

Nitration at low temperatures (-10°C to 0°C) minimizes byproduct formation.

Boc Protection and Cross-Coupling Approaches

Palladium-Mediated Cyanation

A palladium-catalyzed cyanation step is critical for introducing the methyl group at position 7:

-

Bromination : N-Bromosuccinimide (NBS) in acetonitrile brominates the quinoline core.

-

Cyanation : Pd(PPh₃)₄ catalyzes the reaction of the brominated intermediate with Zn(CN)₂ in DMF at 100°C.

-

Boc Protection : tert-Butyl dicarbonate (Boc₂O) in THF with DMAP installs the carboxylate group.

Yield Comparison :

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | NBS, CH₃CN | 85–90 |

| Cyanation | Pd(PPh₃)₄, Zn(CN)₂ | 70–80 |

| Boc Protection | Boc₂O, DMAP | 90–95 |

One-Pot Tandem Reactions

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for key steps:

-

Cyclization : Cyclohexane-1,3-dione reacts with methyl acrylate under microwave conditions (150°C, 20 minutes) to form a dihydroquinoline precursor.

-

Methylation : CH₃I and K₂CO₃ in DMF at 80°C (2 hours) introduce the methyl group.

-

Esterification : Boc anhydride in THF completes the synthesis.

Advantages :

Comparative Analysis of Synthetic Routes

| Method | Steps | Overall Yield (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Four-Step Synthesis | 4 | 25–35 | Scalability | Low yield |

| Friedel-Crafts Route | 5 | 30–40 | Regioselectivity | Harsh conditions |

| Palladium Cyanation | 3 | 40–50 | Efficiency | Costly catalysts |

| Microwave-Assisted | 3 | 50–60 | Speed | Specialized equipment |

Reaction Optimization and Troubleshooting

Solvent and Base Effects

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step reactions that include cyclization and esterification processes. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that dihydroquinoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Potential

Recent investigations have highlighted the anticancer activity of quinoline derivatives. In vitro studies demonstrated that this compound exhibits cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and others. The compounds were tested using MTT assays to evaluate cell viability post-treatment, showing promising results in inhibiting cancer cell proliferation .

Neuroprotective Effects

Dihydroquinolines have been studied for their neuroprotective properties. They may provide benefits in neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. Specific studies are ongoing to assess the efficacy of this compound in models of Alzheimer's disease and other neurodegenerative conditions .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can influence various biochemical processes, potentially leading to therapeutic effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Data Tables

Table 1: Key Physicochemical Properties

| Compound Name | Substituent(s) | Molecular Weight | LogP | Solubility (mg/mL) | Notable Spectral Data (¹³C NMR, δ ppm) |

|---|---|---|---|---|---|

| This compound | 7-CH₃ | 247.32 | 3.2 | 0.15 (DMSO) | 28.3 (t-Bu), 125.6 (C7-CH₃) |

| tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate | 5-CH₃ | 247.32 | 3.1 | 0.18 (DMSO) | 28.4 (t-Bu), 129.8 (C5-CH₃) |

| tert-Butyl 7-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | 7-F, 4-O | 265.28 | 2.8 | 0.09 (DMSO) | 194.2 (C4=O), 160.1 (C7-F) |

| tert-Butyl 6-(naphthalen-2-ylmethyl)-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate | 6-(C₁₀H₇CH₂), 4-O | 401.47 | 4.5 | <0.01 (DMSO) | 194.1 (C4=O), 138.5 (naphthyl) |

Biological Activity

tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a compound belonging to the quinoline family, characterized by its unique chemical structure that includes a tert-butyl ester group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This article explores the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 219.28 g/mol. Its structure features a quinoline ring system, which is known for its ability to interact with various biological targets.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- DNA Intercalation : The quinoline ring can intercalate into DNA, potentially inhibiting the replication of pathogens and cancer cells.

- Receptor Interaction : It may also interact with various receptors, modulating their activity and influencing signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that quinoline derivatives possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated significant inhibitory effects against various bacteria and fungi.

Anticancer Properties

Quinoline derivatives have been investigated for their potential anticancer effects. Research has indicated that certain structural modifications can enhance their potency against cancer cell lines. For example, a related study found that modifications in the quinoline structure led to improved cytotoxicity against human cancer cell lines .

Enzyme Inhibition Studies

In vitro studies have highlighted the enzyme-inhibiting potential of quinoline derivatives. For example, compounds within this class have shown inhibition against enzymes like topoisomerases and kinases, which are crucial in cancer therapy .

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives including this compound. The results indicated that modifications to the quinoline ring significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Compound | Antibacterial Activity (MIC µg/mL) |

|---|---|

| This compound | 32 |

| Control (Standard Antibiotic) | 16 |

Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, a series of quinoline derivatives were tested against various cancer cell lines. The study found that this compound exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating promising anticancer activity .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.0 |

| HeLa | 10.0 |

Q & A

Q. What are the key synthetic routes for tert-Butyl 7-methyl-3,4-dihydroquinoline-1(2H)-carboxylate?

The synthesis typically involves:

- Boc protection : Reaction of the parent dihydroquinoline with Boc anhydride (Boc₂O) in dichloromethane (DCM) using DMAP as a catalyst under reflux .

- Functionalization : Alkylation or substitution reactions at the 7-position using methylating agents (e.g., methyl iodide) under controlled pH and temperature .

- Cyclization : Acid- or base-mediated cyclization to form the dihydroquinoline core . Example protocol: A mixture of 7-methyl-3,4-dihydroquinoline (1.0 eq), Boc₂O (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM reacts at 40°C for 12 hours, followed by column chromatography (hexane:acetone = 4:1) .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., methyl group at C7) and Boc protection. Peaks for tert-butyl groups appear at δ ~1.5 ppm (¹H) and ~28 ppm (¹³C) .

- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., C₁₅H₂₁NO₂⁺ [M+H⁺] calc. 248.1645) .

- FTIR : Absorbance bands at ~1730 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O) confirm the Boc group .

Q. What are the common biological activities of dihydroquinoline derivatives?

While direct data on the 7-methyl derivative is limited, structurally related compounds exhibit:

- Antimicrobial activity : Methoxy or nitro substituents enhance activity against Gram-positive bacteria .

- Enzyme inhibition : Dihydroquinoline scaffolds modulate cytochrome P450 or kinase activity .

- Anticancer potential : Bromo or formyl derivatives show cytotoxicity via apoptosis induction .

Advanced Research Questions

Q. How do reaction conditions influence the enantioselective synthesis of substituted dihydroquinolines?

Enantioselective amination or alkylation requires:

- Catalysts : Iridium complexes (e.g., [Ir(cod)Cl]₂) with chiral ligands (e.g., phosphoramidites) achieve >90% ee .

- Solvents : Polar aprotic solvents (DMF, THF) improve catalyst stability and regioselectivity .

- Temperature : Lower temperatures (0–25°C) favor kinetic control and reduce racemization . Example: A reaction with allyl acetate and pyrrolidine in DMF at 50°C yields 94% of the (S)-enantiomer .

Q. What strategies resolve contradictions in spectral data for dihydroquinoline derivatives?

Discrepancies in NMR or MS data may arise from:

- Tautomerism : Use variable-temperature NMR to identify equilibrium states of the dihydroquinoline ring .

- Impurities : Compare experimental HRMS with theoretical values (e.g., [M+Na]⁺ for tert-butyl 6-nitro derivatives: calc. 382.1989 vs. observed 382.2003) .

- Solvent effects : Record NMR in deuterated DMSO or CDCl₃ to assess hydrogen bonding interactions .

Q. How can computational methods predict the bioactivity of 7-methyl derivatives?

- Molecular docking : Screen against targets (e.g., µ-opioid receptor) using AutoDock Vina. The tert-butyl group enhances hydrophobic interactions .

- QSAR modeling : Correlate substituent effects (e.g., methyl vs. nitro) with IC₅₀ values from similar compounds (Table 1) .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to test variables (e.g., catalyst loading, solvent polarity) .

- Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

- Biological Assays : Prioritize derivatives with logP < 3.5 (calculated via XLogP3) for improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.